3-(furan-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(furan-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a furan ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The furan ring is known for its aromatic properties, while the thiadiazole ring is recognized for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with thiocarbonyldiimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1H-pyrazole: Another heterocyclic compound with a furan ring, known for its anticancer properties.
3-(furan-2-yl)propanoic acid: A furan derivative with applications in organic synthesis.
5-(furan-2-yl)-1,3,4-thiadiazole: Similar to 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine but with a different ring structure.
Uniqueness
This compound is unique due to the presence of both furan and thiadiazole rings, which confer a combination of aromatic stability and diverse pharmacological properties. This dual-ring structure allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
138588-30-4 |
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Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9) |
InChI Key |
PTMHTJZFLJCDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NSC(=N2)N |
Purity |
95 |
Origin of Product |
United States |
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